Unique Regiochemical Identity as the Direct Upstream Precursor to 2-(7-Methoxy-2,3-dihydro-1H-inden-4-yl)acetic Acid
1-(7-Methoxy-2,3-dihydro-1H-inden-4-yl)ethanone is the only commercially available intermediate that has been explicitly documented as the direct upstream raw material for synthesising 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid (CAS 1423699-91-5), a key intermediate in the WO2013025733A1 patent for LPA receptor antagonists [1]. In contrast, the regioisomeric 1-(7-methoxy-2,3-dihydro-1H-inden-5-yl)ethanone cannot undergo the same C‑homologation sequence to furnish the 4‑acetic acid derivative due to the incompatible position of the acetyl group relative to the indane framework . The 7‑methoxy‑2,3‑dihydro‑1H‑inden‑1‑one (CAS 34985‑41‑6) possesses a carbonyl group conjugated with the aromatic ring, leading to fundamentally different reactivity in nucleophilic additions and rearrangements, thereby precluding its use in the same synthetic pathway .
| Evidence Dimension | Documented synthetic precursor status for the LPA receptor antagonist intermediate 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid |
|---|---|
| Target Compound Data | CAS 38998-02-6 is listed as the direct upstream raw material (MolAid database); purity ≥98 % from Leyan |
| Comparator Or Baseline | Regioisomeric 1-(7-methoxy-2,3-dihydro-1H-inden-5-yl)ethanone: no documented route to the 4‑acetic acid target; 7-methoxy-2,3-dihydro-1H-inden-1-one (CAS 34985-41-6): carbonyl at position 1, incompatible with the required 4‑substituted scaffold |
| Quantified Difference | Exclusive regiochemical fitness for the subsequent Willgerodt‑Kindler or homologation step required for 4‑acetic acid elaboration (comparators lack this fitness entirely) |
| Conditions | Synthetic pathway as defined in WO2013025733A1; validated by MolAid upstream/downstream sourcing data |
Why This Matters
For laboratories scaling up LPA receptor antagonist synthesis, selecting the correct regioisomer eliminates costly route‑redesign and ensures productive flow into the patented pharmacophore.
- [1] MolAid. 2-(7-Methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid (CAS 1423699-91-5) – Upstream raw material: 1-(7-Methoxyindan-4-yl)ethanone (CAS 38998-02-6). View Source
